DiOC5(3)

Description

RN given refers to parent cpd

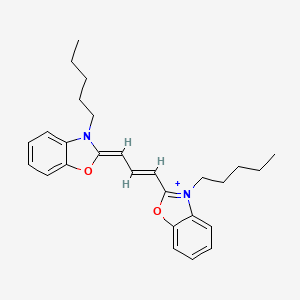

Structure

3D Structure

Properties

CAS No. |

60031-82-5 |

|---|---|

Molecular Formula |

C27H33N2O2+ |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |

InChI |

InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1 |

InChI Key |

ZLQJJALHJYCWSH-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |

Related CAS |

53213-81-3 (iodide) |

Synonyms |

3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |

Origin of Product |

United States |

Foundational & Exploratory

what is DiOC5(3) and its chemical properties

For Immediate Release

This technical guide provides an in-depth overview of 3,3'-Dipentyloxacarbocyanine iodide, commonly known as DiOC5(3). It is a lipophilic, cationic fluorescent dye widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, mechanism of action, and applications, with a focus on its use as a membrane potential-sensitive probe.

Core Chemical and Physical Properties

DiOC5(3) is a carbocyanine dye characterized by its pentyl side chains. Its lipophilic nature allows it to readily intercalate into cellular membranes. The key chemical and physical properties are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | 3-pentyl-2-(3-(3-pentylbenzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]oxazol-3-ium iodide | [1] |

| Molecular Formula | C₂₇H₃₃IN₂O₂ | [2][3][4] |

| Molecular Weight | 544.47 g/mol | [2][3][4] |

| CAS Number | 53213-81-3 | [3][4][5] |

| Appearance | Orange to red solid | [3][4][5] |

| Solubility | Soluble in DMSO and DMF | [3][4][5] |

| Excitation Maximum (λex) | 482 nm (in Methanol) | [3][4][6] |

| Emission Maximum (λem) | 497 nm (in Methanol) | [3][4][6] |

Mechanism of Action: A Membrane Potential-Sensitive Probe

DiOC5(3) functions as a slow-response fluorescent probe to measure changes in cell membrane potential.[3][7] As a cationic dye, its distribution across the plasma membrane is governed by the Nernst equation. In cells with a polarized (negative-inside) membrane potential, the positively charged DiOC5(3) molecules accumulate inside the cell.

This accumulation within the mitochondrial matrix, which is even more negatively charged than the cytoplasm, leads to dye aggregation. This aggregation results in a shift and quenching of its fluorescence. Conversely, in depolarized cells, the dye does not accumulate to the same extent and remains in a monomeric, more fluorescent state in the plasma membrane. Therefore, a decrease in fluorescence intensity can be correlated with hyperpolarization, while an increase can indicate depolarization.

Mechanism of DiOC5(3) as a membrane potential probe.

Applications in Research

DiOC5(3) is a versatile tool in cell biology and drug discovery. Its primary applications include:

-

Measurement of Membrane Potential: It is widely used in flow cytometry and fluorescence microscopy to assess changes in plasma and mitochondrial membrane potential in live cells.[8]

-

Identification and Targeting of Leukemia Stem-Like Cells (LSCs): Research has shown that DiOC5(3) selectively accumulates in LSCs.[9] This accumulation is mediated by overexpressed organic anion transporter polypeptides in the LSC plasma membrane.[9] This property allows for both the selective imaging and inhibition of LSC proliferation.[9]

-

Induction of Apoptosis: In LSCs, the accumulation of DiOC5(3) in mitochondria leads to the overproduction of reactive oxygen species (ROS), which in turn induces apoptosis.[9]

-

Inhibition of NF-κB Pathway: DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB, a key signaling pathway in cell survival and proliferation.[9]

Experimental Protocols

The following is a general protocol for staining cells in suspension with DiOC5(3) for analysis by flow cytometry. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design.

Materials:

-

DiOC5(3) stock solution (e.g., 1 mM in DMSO)

-

Cell suspension (1 x 10⁶ cells/mL) in serum-free culture medium or PBS

-

Flow cytometer

Procedure:

-

Prepare Working Solution: Dilute the DiOC5(3) stock solution to a final working concentration (typically in the low micromolar range) in pre-warmed (37°C) serum-free medium or PBS.

-

Cell Staining: Add the DiOC5(3) working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): For some applications, particularly when assessing mitochondrial membrane potential, a wash step may be necessary to remove excess dye. Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium.

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate excitation and emission filters (e.g., 488 nm excitation and a ~500-530 nm emission filter).

General experimental workflow for cell staining with DiOC5(3).

Safety Precautions:

DiOC5(3) is intended for research use only.[2] Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment. Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.[8]

This technical guide provides a comprehensive overview of DiOC5(3) for research applications. For specific experimental designs, further optimization and consultation of peer-reviewed literature are recommended.

References

- 1. DiOC5(3) | 53213-81-3 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. DiOC5(3) - Biotium [bioscience.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biotium DiOC5(3), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. biotium.com [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Cellular Mechanism of Action of DiOC5(3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Initially recognized for its utility in measuring membrane potential, recent research has unveiled its potent and selective cytotoxic effects against specific cancer cell populations, particularly leukemia stem-like cells (LSCs). This technical guide provides a comprehensive overview of the core mechanisms through which DiOC5(3) exerts its effects on cells. The primary mechanism involves its accumulation in mitochondria, driven by the mitochondrial membrane potential, leading to a cascade of events including the overproduction of reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways such as NF-κB. This document details these mechanisms, provides quantitative data where available, outlines experimental protocols for studying its action, and presents visual representations of the involved pathways and workflows.

Core Mechanism of Action: Mitochondrial Accumulation and Function Disruption

DiOC5(3) is a cationic dye that, due to its positive charge, readily accumulates in the mitochondrial matrix, a compartment with a highly negative electrochemical potential. This accumulation is a key determinant of its cellular effects.

1.1. Mitochondrial Membrane Potential Probe: At low, non-toxic concentrations (typically in the nanomolar range, e.g., <1 nM to 50 nM), DiOC5(3) is widely used as a fluorescent probe to measure mitochondrial membrane potential (ΔΨm) in living cells.[1][2][3] The fluorescence intensity of the dye within the mitochondria is proportional to the ΔΨm. A decrease in fluorescence indicates mitochondrial depolarization, an early hallmark of apoptosis.

1.2. Induction of Mitochondrial Dysfunction at Higher Concentrations: At higher concentrations (in the micromolar range), the excessive accumulation of DiOC5(3) disrupts normal mitochondrial function. This disruption is a critical initiating event in its cytotoxic mechanism.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Overproduction

A primary consequence of DiOC5(3)-induced mitochondrial dysfunction is the massive generation of reactive oxygen species (ROS).

2.1. ROS Generation: The accumulation of DiOC5(3) is thought to interfere with the mitochondrial electron transport chain, leading to the incomplete reduction of oxygen and the formation of superoxide anions (O₂⁻), which are then converted to other ROS. This overproduction of ROS creates a state of severe oxidative stress within the cell.[4]

2.2. Apoptosis Induction: The excessive ROS levels trigger the intrinsic pathway of apoptosis. This is characterized by:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS can induce damage to mitochondrial components, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.

-

Release of Pro-apoptotic Factors: MOMP allows for the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6][7]

The selective toxicity of DiOC5(3) towards leukemia stem-like cells (LSCs) is attributed to their heightened sensitivity to ROS-induced apoptosis.[4][8][9]

Modulation of the NF-κB Signaling Pathway

DiOC5(3) has been shown to inhibit the nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4]

3.1. NF-κB Pathway Overview: The NF-κB family of transcription factors plays a crucial role in regulating inflammation, immunity, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and resistance to apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, many of which are anti-apoptotic.

3.2. Inhibition by DiOC5(3): While the precise molecular mechanism of DiOC5(3)-mediated NF-κB inhibition is not fully elucidated, it is proposed to occur through the downregulation of LSC-selective pathways.[4] This inhibition of NF-κB's pro-survival signaling further contributes to the apoptotic demise of cancer cells.

Interaction with Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins). The balance between these opposing factions determines the cell's susceptibility to apoptosis. While direct binding studies with DiOC5(3) are limited, its induction of ROS-mediated apoptosis strongly suggests an interplay with the Bcl-2 family. It is plausible that the oxidative stress induced by DiOC5(3) leads to the activation of pro-apoptotic Bcl-2 family members and/or the downregulation of anti-apoptotic members, thereby tipping the balance towards apoptosis.

Effects on the Cell Cycle

The impact of DiOC5(3) on cell cycle progression is an area of ongoing investigation. By inducing apoptosis, DiOC5(3) ultimately leads to the removal of cells from the cycling population. It is also possible that at sub-lethal concentrations, DiOC5(3) could induce cell cycle arrest, a common cellular response to stress and DNA damage. Further studies are needed to quantify the specific effects of DiOC5(3) on the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

| Parameter | Cell Type | DiOC5(3) Concentration | Effect | Reference |

| Mitochondrial Staining | Various | <1 nM - 50 nM | Fluorescent labeling of mitochondria for membrane potential measurement. | [1][2][3] |

| Cytotoxicity/Apoptosis | Leukemia Stem-like Cells | Not specified (screening hit) | Selective suppression of proliferation and induction of apoptosis. | [4] |

| Toxicity | Normal CD34+ Progenitors | Not specified | No obvious toxicity observed. | [4] |

Note: Specific quantitative data on ROS fold-increase, IC50 values in various cell lines, and detailed cell cycle analysis for DiOC5(3) are not extensively available in the public domain and represent areas for further research.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using DiOC5(3) and Flow Cytometry

Objective: To quantify changes in mitochondrial membrane potential in response to a stimulus.

Materials:

-

Cells of interest

-

DiOC5(3) stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

FACS buffer (e.g., PBS with 1% FBS)

-

FCCP (carbonyl cyanide 3-chlorophenylhydrazone) as a positive control for depolarization

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and resuspend cells in pre-warmed culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add DiOC5(3) to the cell suspension to a final concentration of 20-40 nM. For quantitative measurements where minimal dye-induced artifacts are desired, concentrations as low as <1 nM have been suggested for the analogous dye DiOC6(3).[1]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Control Preparation: For a positive control, treat a separate aliquot of cells with 5-10 µM FCCP for 5-10 minutes prior to analysis to induce mitochondrial depolarization.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of FACS buffer.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm). A decrease in fluorescence intensity in treated cells compared to untreated controls indicates mitochondrial depolarization.

Protocol 2: Assessment of DiOC5(3)-Induced Cytotoxicity using an MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of DiOC5(3).

Materials:

-

Cells of interest

-

DiOC5(3)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of DiOC5(3) in complete medium and add 100 µL to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

DiOC5(3) is a multifaceted molecule with a clear dose-dependent mechanism of action. At low concentrations, it serves as a valuable tool for assessing mitochondrial health, while at higher concentrations, it acts as a potent pro-apoptotic agent, particularly in cancer cells that are susceptible to oxidative stress. Its ability to selectively target leukemia stem-like cells while sparing normal hematopoietic progenitors highlights its therapeutic potential. Further research is warranted to fully elucidate the intricate details of its interaction with cellular signaling pathways and to establish its efficacy in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the unique properties of DiOC5(3).

References

- 1. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis via the modulation of reactive oxygen species (ROS) production in the treatment of myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative resistance of leukemic stem cells and oxidative damage to hematopoietic stem cells under pro-oxidative therapy - PMC [pmc.ncbi.nlm.nih.gov]

Principle of DiOC5(3) Fluorescence for Membrane Potential Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles behind the use of 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)), a fluorescent probe for measuring cell membrane potential. We will cover its mechanism of action, present key quantitative data, detail experimental protocols, and visualize relevant biological and experimental processes.

Core Principle: How DiOC5(3) Measures Membrane Potential

DiOC5(3) is a lipophilic, cationic carbocyanine dye widely used for dynamic measurements of plasma and mitochondrial membrane potential.[1][2][3] It is classified as a "slow-response" or "translational" probe, meaning its fluorescent signal change is a result of its redistribution across the cell membrane in response to shifts in membrane potential.[1][2]

The fundamental principle relies on the Nernst equation, which dictates the distribution of ions—and charged molecules like DiOC5(3)—across a selectively permeable membrane. The interior of a healthy eukaryotic cell maintains a negative resting membrane potential (typically -40 to -90 mV) relative to the extracellular environment. This negative charge is primarily established by the activity of ion pumps (like Na+/K+-ATPase) and the selective permeability of the membrane to ions like K+.

The positively charged DiOC5(3) molecules are electrophoretically driven into cells with a negative interior. As the dye accumulates in the cytoplasm and associates with the inner leaflet of the plasma membrane and mitochondrial membranes, its behavior changes:

-

Hyperpolarization (More Negative Potential): A more negative membrane potential drives a greater accumulation of cationic DiOC5(3) inside the cell.[4] As the intracellular concentration of the dye increases, it forms aggregates. This process of aggregation leads to self-quenching of its fluorescence, resulting in a decrease in the overall fluorescent signal.[4][5]

-

Depolarization (Less Negative/Positive Potential): When the cell depolarizes, the electrochemical gradient driving the dye inward is reduced. Consequently, DiOC5(3) is released from the cell, or its influx is reduced. This leads to a lower intracellular concentration, a reduction in aggregation, and therefore, an increase in fluorescence intensity.[6]

Therefore, a change in the fluorescence intensity of DiOC5(3) is directly proportional to the change in membrane potential. A decrease in fluorescence indicates hyperpolarization, while an increase signifies depolarization.

Quantitative Data and Properties

The physical and spectral properties of DiOC5(3) are critical for designing and executing experiments. The key parameters are summarized below.

| Property | Value | Reference(s) |

| Full Chemical Name | 3,3'-Dipentyloxacarbocyanine iodide | [7] |

| Molecular Formula | C₂₇H₃₃IN₂O₂ | [1][8] |

| Molecular Weight | 544.47 g/mol | [1][8] |

| Excitation Wavelength (λex) | ~482 nm (in Methanol) | [1][5] |

| Emission Wavelength (λem) | ~497 nm (in Methanol) | [1][5] |

| Fluorescence Color | Green | [1] |

| Solubility | Soluble in DMSO and DMF | [1][5] |

| Response Type | Slow response (translational) | [1][2] |

Visualizing the Mechanism and Workflows

Diagrams created using the DOT language provide a clear visual representation of the underlying principles and experimental steps.

References

- 1. biotium.com [biotium.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocat.com [biocat.com]

Unveiling Mitochondrial Dynamics: An In-depth Technical Guide to DiOC5(3) Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-dipentyloxacarbocyanine iodide (DiOC5(3)), a lipophilic cationic fluorescent dye widely utilized to investigate mitochondrial membrane potential (ΔΨm). Understanding the principles of DiOC5(3) accumulation within mitochondria is crucial for assessing mitochondrial function, a key indicator of cellular health and a critical parameter in numerous research and drug development contexts. This document details the core mechanisms of DiOC5(3), provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Core Principles of DiOC5(3) Mitochondrial Accumulation

DiOC5(3) is a member of the carbocyanine dye family, characterized by its positive charge and lipophilic nature. These properties allow it to readily permeate the plasma membrane of live cells. The primary driver of its accumulation within mitochondria is the negative electrochemical potential across the inner mitochondrial membrane (IMM), known as the mitochondrial membrane potential (ΔΨm).

In healthy, respiring cells, the electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant electrochemical gradient. This results in a highly negative charge on the matrix side of the IMM. As a cationic molecule, DiOC5(3) is electrophoretically driven into the negatively charged mitochondrial matrix. The extent of its accumulation is directly proportional to the magnitude of the ΔΨm. Consequently, a higher ΔΨm leads to greater DiOC5(3) accumulation and a stronger fluorescent signal, while a decrease in ΔΨm, often associated with mitochondrial dysfunction or apoptosis, results in reduced dye accumulation and a weaker signal.[1][2]

Key Properties of DiOC5(3):

| Property | Value | Reference(s) |

| Chemical Formula | C27H33IN2O2 | [3] |

| Molecular Weight | 544.47 g/mol | [3] |

| Excitation Maximum (in MeOH) | 482 nm | [3] |

| Emission Maximum (in MeOH) | 497 nm | [3] |

| Solubility | DMSO, DMF | [3] |

| Appearance | Orange solid | [3] |

| Storage | 4°C, protected from light | [3] |

Signaling Pathways Influencing Mitochondrial Membrane Potential

The ΔΨm is a dynamic parameter influenced by a complex network of signaling pathways. Understanding these pathways is essential for interpreting changes in DiOC5(3) fluorescence.

Apoptosis and Mitochondrial Depolarization

A hallmark of the intrinsic apoptotic pathway is the loss of ΔΨm. Pro-apoptotic signals, such as cellular stress or DNA damage, can lead to the activation of Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors. This process is often accompanied by a dissipation of the ΔΨm.

Calcium and Reactive Oxygen Species (ROS) Signaling

Intracellular calcium (Ca2+) levels and the production of reactive oxygen species (ROS) are intricately linked to mitochondrial function and ΔΨm.[4] Mitochondria can act as Ca2+ buffers, sequestering excess cytosolic Ca2+. However, excessive Ca2+ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the IMM, leading to a rapid collapse of the ΔΨm.[4]

Mitochondria are also a primary source of cellular ROS. While low levels of ROS can act as signaling molecules, excessive ROS production can damage mitochondrial components, including ETC complexes, leading to impaired function and a decrease in ΔΨm.

Experimental Protocols

Accurate and reproducible measurement of ΔΨm using DiOC5(3) requires careful attention to experimental detail. The following protocols provide a starting point for fluorescence microscopy and flow cytometry applications. Optimization for specific cell types and experimental conditions is recommended.

Fluorescence Microscopy

This protocol outlines the steps for staining adherent cells with DiOC5(3) for visualization of mitochondrial membrane potential.

Materials:

-

DiOC5(3) (stock solution in DMSO, e.g., 1 mM)

-

Cell culture medium (serum-free for staining)

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or FCCP (optional, for depolarization control)

-

Adherent cells cultured on coverslips or in imaging-compatible plates

Workflow:

References

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Spontaneous Changes in Mitochondrial Membrane Potential in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

DiOC5(3): A Comprehensive Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-dipentyloxacarbocyanine iodide, or DiOC5(3), is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Its unique photophysical properties and affinity for cellular membranes have established it as a versatile tool in cell biology research. This technical guide provides an in-depth overview of the core applications of DiOC5(3), complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows. DiOC5(3) is widely utilized for its sensitivity to changes in membrane potential, making it an invaluable probe for investigating mitochondrial function, apoptosis, and cell cycle dynamics. Furthermore, recent studies have highlighted its potential in cancer research, particularly in the selective imaging and inhibition of leukemia stem cells.

Core Principles and Mechanisms of Action

DiOC5(3) is a green-fluorescent dye that readily permeates the plasma membrane of living cells. Its accumulation within organelles is driven by the principles of the Nernst equation, where the positively charged dye is sequestered in compartments with a negative membrane potential. The primary intracellular targets of DiOC5(3) are the mitochondria, which maintain a significant negative membrane potential (ΔΨm) across their inner membrane. In healthy, non-apoptotic cells with polarized mitochondria, DiOC5(3) accumulates within the mitochondrial matrix, resulting in a bright, punctate fluorescent signal.

A key application of DiOC5(3) is the detection of early-stage apoptosis. A hallmark of apoptosis is the dissipation of the mitochondrial membrane potential. As ΔΨm collapses, DiOC5(3) is no longer retained within the mitochondria and redistributes throughout the cell, leading to a decrease in mitochondrial fluorescence and a corresponding increase in diffuse cytoplasmic and plasma membrane staining. This change in fluorescence can be quantified using techniques such as flow cytometry and fluorescence microscopy.

Quantitative Data

A thorough understanding of the physicochemical and spectral properties of DiOC5(3) is crucial for designing and interpreting experiments. The following tables summarize the key quantitative data for this dye.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₃IN₂O₂ | [1] |

| Molecular Weight | 544.47 g/mol | [1][2] |

| Appearance | Orange to red solid | [2] |

| Solubility | DMSO, DMF | [1][2] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |

| Spectral Property | Value (in Methanol) | Reference(s) |

| Excitation Maximum (λex) | 482 nm | [1] |

| Emission Maximum (λem) | 497 nm | [1] |

Experimental Protocols

Preparation of DiOC5(3) Stock and Working Solutions

Stock Solution (1 mM):

-

DiOC5(3) is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 5.44 mg of DiOC5(3) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture. A stock solution stored at -20°C should be used within one month, while storage at -80°C extends its stability to six months.[2]

Working Solution:

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium. For mitochondrial membrane potential measurements, a final concentration in the nanomolar range (e.g., 10-100 nM) is recommended to ensure specific mitochondrial accumulation.[3] For staining other cellular membranes, higher concentrations in the micromolar range may be necessary. It is crucial to determine the optimal concentration for each cell type and application empirically.

Protocol 1: Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol describes the use of DiOC5(3) to assess changes in mitochondrial membrane potential (ΔΨm) in a cell population. A decrease in DiOC5(3) fluorescence intensity is indicative of mitochondrial depolarization, an early event in apoptosis.

Materials:

-

Cells in suspension (e.g., Jurkat cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

DiOC5(3) stock solution (1 mM in DMSO)

-

FCCP (carbonyl cyanide 3-chlorophenylhydrazone) or other uncoupling agent (optional, for positive control)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm for green fluorescence)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density. For suspension cells, aim for a concentration of approximately 1 x 10⁶ cells/mL. For adherent cells, detach them using a gentle method (e.g., trypsinization), wash, and resuspend in complete medium.

-

-

Staining:

-

Prepare a working solution of DiOC5(3) in pre-warmed complete cell culture medium. A final concentration of 20-40 nM is a good starting point for many cell types.

-

Add the DiOC5(3) working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Positive Control (Optional):

-

To induce mitochondrial depolarization as a positive control, treat a separate sample of cells with an uncoupling agent like FCCP (final concentration of 5-10 µM) for 10-15 minutes prior to or during DiOC5(3) staining.

-

-

Washing:

-

After incubation, centrifuge the cells at 300-400 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cell pellet once with 1-2 mL of pre-warmed PBS.

-

Centrifuge again and resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer using a 488 nm excitation laser.

-

Collect the green fluorescence signal (typically in the FL1 channel, e.g., 530/30 nm).

-

Analyze the data by gating on the cell population of interest and comparing the fluorescence intensity of the treated samples to the control samples. A shift to the left in the fluorescence histogram indicates a decrease in mitochondrial membrane potential.

-

Protocol 2: Live-Cell Imaging of Mitochondria by Fluorescence Microscopy

This protocol outlines the procedure for visualizing mitochondria in living cells using DiOC5(3) and fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

DiOC5(3) stock solution (1 mM in DMSO)

-

Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC/GFP filter set) and a heated stage with CO₂ control.

Procedure:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips at an appropriate density to allow for visualization of individual cells. Allow the cells to adhere and grow overnight.

-

-

Staining:

-

Prepare a working solution of DiOC5(3) in pre-warmed live-cell imaging medium. A final concentration of 50-100 nM is a common starting point for microscopy.

-

Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.

-

Add the DiOC5(3) staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to reduce background fluorescence.

-

-

Imaging:

-

Place the dish or coverslip on the heated stage of the fluorescence microscope, ensuring a constant temperature of 37°C and a humidified 5% CO₂ environment.

-

Use a low laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[4]

-

Capture images using a filter set appropriate for green fluorescence (e.g., excitation ~480 nm, emission ~510 nm). In healthy cells, you should observe a bright, punctate staining pattern corresponding to the mitochondria.

-

Protocol 3: Apoptosis Detection by Flow Cytometry

This protocol combines DiOC5(3) with a viability dye (e.g., Propidium Iodide, PI) to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells in suspension

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Complete cell culture medium

-

Binding buffer (e.g., Annexin V binding buffer)

-

DiOC5(3) stock solution (1 mM in DMSO)

-

Propidium Iodide (PI) stock solution (1 mg/mL)

-

Flow cytometer with 488 nm laser and detectors for green (DiOC5(3)) and red (PI) fluorescence.

Procedure:

-

Induction of Apoptosis:

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control sample.

-

-

Harvesting and Washing:

-

Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Wash the cells once with cold PBS and then once with 1X binding buffer.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add DiOC5(3) to a final concentration of 20-40 nM and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Viability Staining:

-

Just before flow cytometry analysis (within 5-10 minutes), add PI to the cell suspension at a final concentration of 1-2 µg/mL.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using 488 nm excitation.

-

Collect green fluorescence from DiOC5(3) (e.g., FL1) and red fluorescence from PI (e.g., FL3).

-

Analyze the data using a dot plot of DiOC5(3) versus PI fluorescence:

-

Live cells: High DiOC5(3), low PI (DiOC5(3)high/PI-)

-

Early apoptotic cells: Low DiOC5(3), low PI (this compoundlow/PI-)

-

Late apoptotic/necrotic cells: Low DiOC5(3), high PI (this compoundlow/PI+)

-

-

Advanced Application: Leukemia Stem Cell Research

A significant application of DiOC5(3) is in the study of leukemia stem cells (LSCs). Research has shown that DiOC5(3) can selectively accumulate in LSCs and induce apoptosis.[5] This selectivity is attributed to the overexpression of organic anion transporter polypeptides on the plasma membrane of LSCs, which facilitates the uptake of the dye.[5]

Mechanism of Action in Leukemia Stem Cells

Once inside the LSCs, DiOC5(3) accumulates in the mitochondria, leading to an overproduction of reactive oxygen species (ROS).[5] This increase in ROS induces apoptosis, a programmed cell death pathway. Additionally, DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in cell survival and proliferation.[5][6] This inhibition of the NF-κB signaling pathway further contributes to the pro-apoptotic effect of DiOC5(3) in LSCs.[5]

Conclusion

DiOC5(3) is a powerful and versatile fluorescent probe with a broad range of applications in cell biology. Its primary utility lies in the assessment of mitochondrial membrane potential, which is a critical parameter in studies of cell health, apoptosis, and drug toxicity. The detailed protocols provided in this guide offer a starting point for researchers to incorporate DiOC5(3) into their experimental workflows. As with any fluorescent dye, optimization of staining conditions is essential for achieving reliable and reproducible results. The emerging role of DiOC5(3) in cancer stem cell research underscores its potential for future applications in drug discovery and development.

References

- 1. biotium.com [biotium.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3)−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]

DiOC5(3) Fluorochrome: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core characteristics and applications of the lipophilic carbocyanine fluorochrome, DiOC5(3). It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its photophysical properties, experimental protocols, and mechanisms of action.

Core Characteristics and Photophysical Properties

DiOC5(3), or 3,3'-dipentyloxacarbocyanine iodide, is a cationic, lipophilic fluorescent dye widely utilized for the measurement of membrane potential in living cells. Its accumulation in the plasma and mitochondrial membranes is dependent on the membrane potential, making it a sensitive indicator of cellular health and function.

The key photophysical and chemical properties of DiOC5(3) are summarized in the table below. This data is essential for designing and executing experiments involving this fluorochrome.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₃IN₂O₂ | [1] |

| Molecular Weight | 544.47 g/mol | [1] |

| CAS Number | 53213-81-3 | [1] |

| Excitation Maximum (λex) | 482 nm (in Methanol) | [1] |

| Emission Maximum (λem) | 497 nm (in Methanol) | [1] |

| Molar Extinction Coefficient | 165,000 cm⁻¹M⁻¹ (in Methanol) | [1] |

| Quantum Yield (Φ) | ~0.04 (estimated from DiOC2(3)) | [1] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Appearance | Orange solid | [1] |

Mechanism of Action and Key Applications

DiOC5(3) is a slow-response (translational) membrane potential dye.[1] As a cationic molecule, it accumulates in cells with hyperpolarized membranes, such as healthy, respiring cells. This accumulation is driven by the negative potential across the plasma and inner mitochondrial membranes. In depolarized cells, the dye is excluded, leading to a lower fluorescent signal. This property makes DiOC5(3) a valuable tool for:

-

Measuring mitochondrial membrane potential: Its accumulation in mitochondria is a key indicator of mitochondrial health and is widely used in studies of apoptosis and cellular metabolism.

-

Identifying and targeting leukemia stem-like cells (LSCs): DiOC5(3) has been shown to selectively accumulate in LSCs, leading to the induction of apoptosis through the overproduction of reactive oxygen species (ROS).[2] This selective action is attributed to the overexpression of organic anion transporter polypeptides on the plasma membrane of LSCs.[2]

-

Inhibition of NF-κB signaling: In LSCs, DiOC5(3) has been observed to inhibit the nuclear translocation of the transcription factor NF-κB.[2]

Regarding its safety profile, studies have indicated that DiOC5(3) exhibits no obvious toxicity to human umbilical cord blood CD34+ progenitor cells or to normal zebrafish in vivo.[2]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol is adapted from established methods for similar carbocyanine dyes and is intended for the analysis of changes in mitochondrial membrane potential in cell suspensions.

Materials:

-

DiOC5(3) stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium

-

Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (50 mM in DMSO) for creating a depolarized control

-

Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., 530/30 nm)

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.

-

-

Staining:

-

Prepare a working solution of DiOC5(3) by diluting the stock solution in a suitable buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Add the DiOC5(3) working solution to the cell suspension. For mitochondrial potential measurements, low nanomolar concentrations are often sufficient.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Control Preparation (Depolarized Sample):

-

In a separate tube, pre-treat cells with CCCP (final concentration of 5-10 µM) for 5-10 minutes at 37°C before adding the DiOC5(3) working solution.

-

-

Washing:

-

Centrifuge the stained cells at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh, pre-warmed PBS or medium.

-

Repeat the wash step twice to remove unbound dye.

-

-

Flow Cytometry Analysis:

-

Acquire data on the flow cytometer using a 488 nm laser for excitation.

-

Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

-

Analyze the shift in fluorescence intensity between the healthy (polarized) and CCCP-treated (depolarized) cell populations.

-

Visualizing Molecular Pathways and Experimental Workflows

Inhibition of NF-κB Signaling by DiOC5(3) in Leukemia Stem-like Cells

DiOC5(3) has been shown to inhibit the nuclear translocation of NF-κB in LSCs. The following diagram illustrates this inhibitory effect within the canonical NF-κB signaling pathway.

Experimental Workflow for Leukemia Stem-like Cell Imaging and Analysis using DiOC5(3)

The following diagram outlines a typical experimental workflow for the identification and characterization of LSCs using DiOC5(3).

References

The Dawn of a New Light: A Technical Guide to the Discovery and Development of Carbocyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of carbocyanine dyes, from their initial discovery to their current indispensable role in research, diagnostics, and the development of targeted therapeutics. This document provides a comprehensive overview of their synthesis, photophysical properties, and key applications, complete with detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.

A Brief History: From Photographic Plates to Cellular Probes

The story of carbocyanine dyes begins over a century ago, not in a biology lab, but in the realm of photography. Initially synthesized to enhance the sensitivity of photographic emulsions to a wider spectrum of light, their unique photophysical properties soon caught the attention of scientists in other fields. These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain is a key determinant of the dye's absorption and emission spectra, allowing for a tunable range of colors from the visible to the near-infrared (NIR) spectrum. This versatility has been a driving force in their widespread adoption in the life sciences.

The Heart of the Matter: Synthesis of Carbocyanine Dyes

The synthesis of carbocyanine dyes is a cornerstone of their development, enabling the creation of a vast library of probes with tailored functionalities. Both symmetrical and unsymmetrical carbocyanines can be synthesized, with the latter offering greater flexibility for conjugation to biomolecules.

General Synthetic Strategy for Monofunctional Carbocyanine Dyes

A common and effective strategy for synthesizing monofunctional carbocyanine dyes, which are essential for bioconjugation, involves the condensation of two key intermediates: an indoleninium salt and a malonaldehyde dianil derivative. This approach allows for the incorporation of a variety of functional groups such as carboxylic acids, azides, or alkynes, paving the way for "click" chemistry and other bioorthogonal labeling schemes.

A general synthetic route is outlined below. The process begins with the synthesis of a malonaldehyde dianil intermediate, which incorporates the desired functional group. This is followed by the condensation of this intermediate with an appropriate indoleninium or benzindoleninium moiety.

Caption: General workflow for the synthesis of monofunctional carbocyanine dyes.

Experimental Protocol: Synthesis of a Monofunctional Pentamethine Carbocyanine Dye (CyAM-5 acid)

This protocol is adapted from a facile synthetic route for preparing monofunctional carbocyanine dyes.[1]

Materials:

-

Methyl 5,5-dimethoxyvalerate

-

Oxalyl chloride (C₂O₂Cl)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate amine for functionalization (e.g., an amino acid)

-

Indoleninium salt

-

Acetic acid

-

Triethylamine (TEA)

-

C18 cartridge for chromatography

-

Acetonitrile

-

Trifluoroacetic acid

Procedure:

-

Synthesis of the Malonaldehyde Dianil Intermediate: a. Perform a Vilsmeier-Haack-Arnold aminoformylation of methyl 5,5-dimethoxyvalerate. b. Follow with basic hydrolysis using 4 M NaOH to yield the carboxylic acid intermediate. c. Incorporate the desired functional group by reacting the intermediate with the appropriate amine hydrochloride in the presence of 10% HCl.

-

Dye Condensation: a. Condense the functionalized malonaldehyde dianil intermediate with two equivalents of the desired indoleninium salt. b. The reaction is typically carried out in a mixture of acetic acid and acetic anhydride with triethylamine as a base, heated to around 115°C in a sealed pressure tube.[2]

-

Purification: a. After the reaction, remove the solvent under vacuum. b. Purify the crude product using C18 cartridge chromatography. c. Elute the final dye with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[2]

Illuminating Biology: Photophysical Properties of Carbocyanine Dyes

The utility of carbocyanine dyes in biological research stems from their exceptional photophysical properties. They exhibit strong fluorescence, high photostability, and low cell toxicity.[3] Their absorption and emission maxima are determined by the structure of the heterocyclic rings and the length of the polymethine chain.[1] This allows for the selection of dyes across the visible and near-infrared spectrum, which is particularly advantageous for deep-tissue imaging due to reduced light scattering and minimal autofluorescence from biological samples.[4]

| Dye Family | Common Examples | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |

| Indocarbocyanine (DiI) | DiI(C18) | ~549 | ~565 | >125,000 | Moderate | Bright red-orange fluorescence, excellent for membrane labeling.[1][5] |

| Oxacarbocyanine (DiO) | DiO(C18) | ~484 | ~501 | >125,000 | Moderate | Green fluorescence, often used in combination with DiI for multi-color imaging.[1] |

| Indodicarbocyanine (DiD) | DiD(C18) | ~644 | ~665 | >125,000 | Moderate | Far-red fluorescence, suitable for tissues with high intrinsic fluorescence.[6] |

| Trimethine Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright orange fluorescence, widely used in FRET applications. |

| Pentamethine Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Bright far-red fluorescence, common acceptor in FRET pairs with Cy3. |

| Heptamethine Cyanine | Cy7 | ~743 | ~767 | ~250,000 | ~0.28 | Near-infrared fluorescence, ideal for in vivo imaging. |

Note: Photophysical properties can vary depending on the solvent and local environment.

Experimental Protocol: Measuring Photophysical Properties

The determination of key photophysical parameters like quantum yield is crucial for characterizing new dyes. A common method is the comparative method.

Materials:

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (10 mm path length)

-

Solvent (e.g., ethanol, PBS)

-

Carbocyanine dye of interest

-

A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.94)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorption spectra of all solutions using the spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using the fluorometer, exciting at the same wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Applications in Research and Drug Development

The unique properties of carbocyanine dyes have led to their widespread use in a multitude of applications, from fundamental cell biology to the development of novel therapeutics.

Cellular and Neuronal Tracing

Lipophilic carbocyanine dyes like DiI and DiO are invaluable tools for labeling cell membranes and tracing neuronal pathways.[1][3] Their long alkyl chains anchor them within the lipid bilayer, allowing them to diffuse laterally and stain the entire cell membrane. This property is exploited for both anterograde and retrograde neuronal tracing in fixed tissues.[7][8]

This protocol is a generalized procedure for labeling neuronal tracts in post-mortem tissue.[6][7][9][10]

Materials:

-

Fixed brain or tissue slice (4% paraformaldehyde in PBS)

-

DiI crystals

-

Fine forceps or insect pins

-

Phosphate-buffered saline (PBS)

-

Vibratome or cryostat

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: The tissue should be thoroughly fixed with 4% paraformaldehyde.

-

Dye Application: a. Under a dissecting microscope, carefully place a small crystal of DiI onto the area of interest within the fixed tissue. b. Alternatively, a concentrated solution of DiI in DMSO can be used to coat a fine glass micropipette, which is then inserted into the tissue.[10]

-

Diffusion: a. Place the tissue in a sealed container with 4% paraformaldehyde to prevent drying. b. Incubate at 37°C in the dark to allow the dye to diffuse along the neuronal membranes. The incubation time can range from days to weeks, depending on the desired tracing distance.[7][10]

-

Sectioning: a. After sufficient diffusion, embed the tissue in agar or a similar medium. b. Section the tissue using a vibratome (typically 80-100 µm thick sections).[10]

-

Imaging: a. Mount the sections in PBS. Do not use mounting media containing organic solvents or glycerol , as these can solubilize the dye and cause it to spread.[3][6] b. Visualize the labeled neurons using a fluorescence microscope with appropriate filters for DiI (rhodamine filter set).

Caption: Experimental workflow for neuronal tracing using the carbocyanine dye DiI.

Targeted Drug Delivery

Certain heptamethine carbocyanine dyes have shown a remarkable ability to preferentially accumulate in tumor cells.[11][12] This tumor-targeting property is thought to be mediated, in part, by organic anion-transporting polypeptides (OATPs), which are often upregulated in cancer cells.[11][12] This has led to the development of dye-drug conjugates, where a chemotherapeutic agent is linked to a carbocyanine dye. The dye acts as a delivery vehicle, concentrating the cytotoxic payload within the tumor while minimizing off-target toxicity.[13][14]

Caption: Mechanism of targeted drug delivery using carbocyanine dye conjugates.

Photodynamic Therapy (PDT)

Carbocyanine dyes are also being explored as photosensitizers in photodynamic therapy (PDT), a cancer treatment that uses light to activate a drug and generate reactive oxygen species (ROS) that kill cancer cells.[15][16][17] Upon excitation with light of a specific wavelength, the carbocyanine dye transfers energy to molecular oxygen, creating highly cytotoxic singlet oxygen. This triggers a cascade of events leading to apoptosis and tumor destruction.[16] The near-infrared absorption of some carbocyanine dyes is particularly advantageous for PDT as it allows for deeper tissue penetration of the activating light.

Caption: Simplified signaling pathway of carbocyanine dye-mediated photodynamic therapy.

Conclusion

From their humble beginnings as photographic sensitizers, carbocyanine dyes have evolved into a cornerstone of modern biological and biomedical research. Their tunable photophysical properties, coupled with versatile synthetic chemistry, have enabled the development of a vast arsenal of fluorescent probes for a wide range of applications. As research continues to push the boundaries of imaging and therapy, the discovery and development of novel carbocyanine dyes will undoubtedly play a pivotal role in illuminating the complexities of life and paving the way for new diagnostic and therapeutic strategies.

References

- 1. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of Monofunctional Pentamethine Carbocyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Synthesis and applications of unsymmetrical carbocyanine dyes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. health.uconn.edu [health.uconn.edu]

- 7. mdpi.com [mdpi.com]

- 8. Anterograde Tracing Method using DiI to Label Vagal Innervation of the Embryonic and Early Postnatal Mouse Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal tracing with DiI: decalcification, cryosectioning, and photoconversion for light and electron microscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ghoshlab.org [ghoshlab.org]

- 11. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of small molecule fluorescent dye drug conjugates in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of four new carbocyanine dyes for photodynamic therapy with lasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

DiOC5(3): An In-depth Technical Guide to its Use in Cellular Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 3,3'-dipentyloxacarbocyanine iodide, DiOC5(3), and its applications in staining various cellular structures. DiOC5(3) is a lipophilic, cationic carbocyanine dye widely utilized for measuring membrane potential and visualizing cellular membranes. Its fluorescence is highly dependent on the local environment, making it a sensitive indicator of cellular state. This document details the dye's properties, its mechanism of action, and protocols for its use in staining mitochondria, the endoplasmic reticulum, and the plasma membrane.

Core Principles of DiOC5(3) Staining

DiOC5(3) is a cell-permeant dye that passively crosses the plasma membrane of live cells.[1] As a lipophilic cation, its distribution within the cell is primarily driven by electrochemical gradients across membranes. This property is key to its differential staining of various organelles.

The primary cellular structures stained by DiOC5(3) are:

-

Mitochondria: These organelles maintain a significant negative membrane potential across their inner membrane. This high potential drives the accumulation of the positively charged DiOC5(3) within the mitochondrial matrix.[2] Staining of mitochondria is typically achieved at low nanomolar concentrations of the dye.

-

Endoplasmic Reticulum (ER): At higher concentrations (in the micromolar range), DiOC5(3) will also stain other intracellular membranes, with the endoplasmic reticulum being a prominent target.[1][2] The characteristic reticular morphology of the ER allows for its identification when stained with DiOC5(3).[1]

-

Plasma Membrane: Due to its lipophilic nature, DiOC5(3) readily incorporates into the lipid bilayer of the plasma membrane, leading to generalized cell surface staining.[3]

It is important to note that the selective staining of mitochondria versus the endoplasmic reticulum is highly dependent on the concentration of DiOC5(3) used. Caution should be exercised, as it has been reported for the similar dye DiOC6(3) that ER staining may become more apparent as mitochondria become saturated or lose their membrane potential.[1]

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of DiOC5(3).

| Property | Value | Reference |

| Molecular Weight | 544.47 g/mol | [4] |

| Excitation Maximum (λex) | 482 nm (in Methanol) | [4] |

| Emission Maximum (λem) | 497 nm (in Methanol) | [4] |

| Extinction Coefficient (ε) | 165,000 cm⁻¹M⁻¹ (in Methanol) | [5] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Appearance | Orange solid | [4] |

Experimental Protocols

Detailed methodologies for the use of DiOC5(3) in staining live cells for fluorescence microscopy and flow cytometry are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Dissolve DiOC5(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 1 mM.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in a suitable buffer (e.g., serum-free medium, PBS, or HBSS). The optimal working concentration is cell-type and application-dependent and should be determined empirically.

Protocol 1: Staining Mitochondria in Live Adherent Cells for Fluorescence Microscopy

This protocol is designed for selective staining of mitochondria using a low concentration of DiOC5(3).

-

Cell Culture: Plate adherent cells on sterile glass coverslips or in imaging-compatible dishes and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of DiOC5(3) at a final concentration of 20-100 nM in a serum-free cell culture medium or HBSS.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-containing medium or buffer to remove excess dye.

-

Imaging: Image the stained cells immediately using a fluorescence microscope equipped with a standard FITC filter set.

Protocol 2: Staining the Endoplasmic Reticulum in Live Adherent Cells for Fluorescence Microscopy

This protocol utilizes a higher concentration of DiOC5(3) to visualize the endoplasmic reticulum.

-

Cell Culture: Prepare cells as described in Protocol 1.

-

Preparation of Staining Solution: Prepare a working solution of DiOC5(3) at a final concentration of 1-5 µM in a serum-free cell culture medium or HBSS.

-

Staining: Remove the culture medium, wash with PBS, and add the staining solution. Incubate for 10-20 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with a pre-warmed, serum-containing medium.

-

Imaging: Proceed with imaging as described in Protocol 1. The ER will appear as a characteristic network structure.

Protocol 3: Staining of Suspension Cells for Flow Cytometry

This protocol is suitable for analyzing membrane potential in a cell population.

-

Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in a serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add the DiOC5(3) working solution to the cell suspension. The final concentration will depend on whether the plasma membrane potential or mitochondrial membrane potential is the primary target and should be optimized (typically in the range of 20 nM to 1 µM). Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or PBS. Repeat the wash step once more.

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for green fluorescence (e.g., 488 nm excitation and a 530/30 nm bandpass filter).

Visualization of Cellular Mechanisms and Workflows

Mechanism of Mitochondrial Accumulation

The following diagram illustrates the principle of DiOC5(3) accumulation in mitochondria, driven by the mitochondrial membrane potential.

Caption: Potential-driven accumulation of DiOC5(3) in the mitochondrial matrix.

General Experimental Workflow for Live-Cell Staining

The diagram below outlines a typical workflow for staining and analyzing live cells with DiOC5(3).

Caption: A generalized workflow for live-cell staining with DiOC5(3).

DiOC5(3)-Induced Signaling in Leukemia Stem Cells

Recent studies have shown that DiOC5(3) can selectively induce apoptosis in leukemia stem cells (LSCs).[6] This process is mediated by the overproduction of reactive oxygen species (ROS) and the inhibition of the NF-κB signaling pathway.[6] The following diagram depicts this proposed mechanism.

Caption: DiOC5(3)-induced apoptosis in LSCs via ROS and NF-κB inhibition.

References

- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. DiOC5(3) iodide [3,3-Dipentyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. interchim.fr [interchim.fr]

- 6. In vivo selective imaging and inhibition of leukemia stem-like cells using the fluorescent carbocyanine derivative, DiOC5(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DiOC5(3) Staining for Flow Cytometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye commonly used in flow cytometry to measure mitochondrial membrane potential (ΔΨm). As a potentiometric dye, its accumulation within the mitochondria is dependent on the electrochemical gradient across the inner mitochondrial membrane. In healthy cells with a high mitochondrial membrane potential, DiOC5(3) aggregates in the mitochondria and emits a strong fluorescent signal. Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, leading to reduced dye accumulation and a corresponding decrease in fluorescence intensity. This characteristic makes DiOC5(3) a valuable tool for assessing cell viability, apoptosis, and overall mitochondrial health.

Key Properties of DiOC5(3):

| Property | Value | Reference |

| Excitation Maximum (λex) | 482 nm | [1] |

| Emission Maximum (λem) | 497 nm | [1] |

| Solubility | DMSO, DMF | [1] |

| Appearance | Orange solid | [1] |

| Molecular Weight | 544.47 g/mol |

Principle of Staining

The mechanism of DiOC5(3) staining is based on the Nernst equation, where the distribution of the positively charged dye across the mitochondrial membrane is proportional to the membrane potential.

References

Application Notes and Protocols for Live Cell Imaging with DiOC5(3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiOC5(3) (3,3'-dipentyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized in live-cell imaging to assess membrane potential.[1][2][3] As a carbocyanine dye, its fluorescence is highly dependent on the potential across cellular membranes.[4] In healthy cells, DiOC5(3) accumulates in mitochondria, driven by the high negative mitochondrial membrane potential (ΔΨm).[5][6] This accumulation leads to an increase in fluorescence intensity, making it a robust indicator of mitochondrial function and overall cell health. A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[5][7] Consequently, DiOC5(3) is a valuable tool for studies in cell biology, drug discovery, and toxicology, particularly for investigating apoptosis, mitochondrial dysfunction, and cellular viability.

Mechanism of Action

DiOC5(3) is a cell-permeant, positively charged dye that distributes across cellular membranes in a manner dependent on the electrochemical gradient. In healthy, non-apoptotic cells, the mitochondrial inner membrane maintains a significant negative potential (approximately -150 to -180 mV). This strong negative charge drives the electrophoretic accumulation of the cationic DiOC5(3) dye within the mitochondrial matrix. At higher concentrations within the mitochondria, the dye can form aggregates, which may alter its fluorescent properties. A reduction in mitochondrial membrane potential, a key event in early apoptosis, diminishes the driving force for DiOC5(3) accumulation, resulting in a decreased fluorescent signal from the mitochondria and a more diffuse, lower-intensity cytoplasmic signal.[6]

Applications

-

Assessment of Mitochondrial Membrane Potential: The primary application of DiOC5(3) is the qualitative and quantitative measurement of mitochondrial membrane potential in living cells.[1][2]

-

Apoptosis Detection: Monitoring the decrease in DiOC5(3) fluorescence is a reliable method for detecting early-stage apoptosis.[5]

-

Drug Screening and Toxicology: High-throughput screening of compounds that affect mitochondrial function and induce cytotoxicity.[8]

-

Stem Cell Research: Selective imaging and inhibition of certain cancer stem-like cells, such as leukemia stem cells, which may exhibit altered membrane potential characteristics.[5]

-

Cell Viability and Health Monitoring: General assessment of cellular health and response to various stimuli.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for using DiOC5(3) in live-cell fluorescence microscopy.

Table 1: Spectral and Physicochemical Properties of DiOC5(3)

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 482 nm | [1] |

| Emission Maximum (λem) | 497 nm | [1] |

| Molecular Weight | 544.47 g/mol | [1] |

| Recommended Filter Set | Standard FITC filter set | [9] |

| Solvent for Stock Solution | DMSO or DMF | [1] |

Table 2: Recommended Staining Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes | Reference(s) |

| Stock Solution Concentration | 1-10 mM in DMSO or DMF | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |

| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | Optimal concentration should be determined empirically for each cell type and application. | [9] |

| Incubation Time | 2 - 20 minutes at 37°C | Incubation time is cell-type dependent and should be optimized. Longer incubations may lead to staining of other organelles. | [9] |

| Imaging Buffer | Serum-free medium or PBS | Serum may contain components that can interfere with staining. | [9] |

Signaling Pathway and Experimental Workflow

Mitochondrial Membrane Potential in Cell Health and Apoptosis

Caption: Role of mitochondrial membrane potential in healthy vs. apoptotic cells.

Experimental Workflow for Live-Cell Imaging with DiOC5(3)

Caption: Step-by-step workflow for DiOC5(3) live-cell imaging.

Experimental Protocols

Reagent Preparation

-

DiOC5(3) Stock Solution (1 mM): Dissolve 5.45 mg of DiOC5(3) (MW = 544.47 g/mol ) in 10 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

DiOC5(3) Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to the desired final concentration. The optimal concentration should be determined for each cell type and experimental condition, but a starting concentration of 5 µM is recommended. Use the working solution immediately.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in imaging-quality dishes to the desired confluency.

-

Aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

-

Add a sufficient volume of the DiOC5(3) working solution to completely cover the cells.

-

Incubate the cells for 2-20 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically.

-

(Optional but recommended) Aspirate the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to reduce background fluorescence.

-

Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or PBS) to the cells.

-

Proceed with imaging immediately.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the DiOC5(3) working solution to the cell suspension to achieve the desired final concentration.

-

Incubate the cells for 2-20 minutes at 37°C, protected from light.

-

Centrifuge the cells to pellet them and remove the supernatant containing the dye.

-

Gently resuspend the cell pellet in fresh, pre-warmed imaging buffer and centrifuge again to wash. Repeat this wash step once more.

-

Resuspend the final cell pellet in fresh imaging buffer for analysis.

-

Transfer the cell suspension to a suitable imaging chamber or slide for microscopy.

Fluorescence Microscopy and Image Acquisition

-

Microscope: A standard epifluorescence or confocal microscope equipped for live-cell imaging is suitable.

-

Filter Set: Use a standard FITC filter set (Excitation: ~480 nm, Emission: ~500 nm).[9]

-

Objective: Use an objective appropriate for the desired magnification and resolution (e.g., 20x, 40x, or 63x oil immersion).

-

Live-Cell Imaging Chamber: Maintain cells at 37°C and 5% CO2 during imaging using a stage-top incubator or a heated stage to ensure cell viability.

-

Image Acquisition:

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[10]

-

Acquire images of control (untreated) and experimental (treated) cells under identical imaging conditions.

-

For quantitative analysis, ensure that the detector is not saturated.

-

Data Analysis

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Define a region of interest (ROI) around individual cells or specifically over the mitochondria.

-

Measure the mean fluorescence intensity within the ROIs for both control and treated samples.

-

Subtract the background fluorescence from a region without cells.

-

Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in mitochondrial membrane potential.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |